2',4',6'-Trihydroxyacetophenone monohydrate is a chemical compound with the molecular formula C₈H₈O₄·H₂O, commonly referred to as 2',4',6'-Trihydroxyacetophenone. It is a derivative of acetophenone and features three hydroxyl groups located at the 2, 4, and 6 positions of the aromatic ring. This compound is often utilized in various scientific applications due to its unique chemical properties and biological activities.
The compound has a molecular weight of approximately 186.16 g/mol and is known for its high solubility in water, making it suitable for a range of laboratory applications. Its structure includes multiple functional groups that contribute to its reactivity and interactions with other molecules .
The primary mechanism of action for THAP lies in its role as a matrix in MALDI []. During MALDI analysis, THAP interacts with the analyte molecule through hydrogen bonding and other interactions, facilitating its absorption of laser energy and subsequent ionization. This allows the analyte to be detected and analyzed by the mass spectrometer [].
THAP monohydrate finds its primary application in scientific research as a matrix for MALDI mass spectrometry [, , ]. MALDI is a soft ionization technique widely used for analyzing biomolecules like carbohydrates, peptides, and glycans. THAP monohydrate's effectiveness lies in its ability to facilitate the desorption and ionization of these molecules, allowing for their detection and characterization by the mass spectrometer [, ].
Research has shown THAP monohydrate to be particularly useful for analyzing acidic glycans and glycopeptides in negative ion mode [, ]. This makes it a valuable tool for studying the structure and function of these complex carbohydrates, which play essential roles in various biological processes [].
Here are some additional points to consider:
While MALDI analysis is the primary research application of THAP monohydrate, there's limited research suggesting its potential in other areas:
These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry .
Research has demonstrated that 2',4',6'-Trihydroxyacetophenone exhibits various biological activities:
Several methods have been developed for synthesizing 2',4',6'-Trihydroxyacetophenone monohydrate:
These synthetic routes allow for the production of the compound in varying purities and yields depending on the conditions employed .
2',4',6'-Trihydroxyacetophenone monohydrate has several applications across different fields:
Interaction studies involving 2',4',6'-Trihydroxyacetophenone have revealed important insights into its behavior in biological systems:
Several compounds share structural similarities with 2',4',6'-Trihydroxyacetophenone. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Phloroglucinol | Contains three hydroxyl groups on a benzene ring | Precursor to many phenolic compounds |
| Resorcinol | Contains two hydroxyl groups on adjacent carbons | Used in resin production and as an antiseptic |
| 4-Hydroxyacetophenone | Contains one hydroxyl group at the para position | Exhibits different biological activities |
| 3-Hydroxyflavone | Contains a flavonoid structure with one hydroxyl group | Known for strong antioxidant properties |
The uniqueness of 2',4',6'-Trihydroxyacetophenone lies in its specific arrangement of hydroxyl groups and its dual role as both a synthetic intermediate and a biologically active compound. Its application as a matrix in mass spectrometry further distinguishes it from similar compounds .
2',4',6'-Trihydroxyacetophenone monohydrate represents a phenolic acetophenone derivative characterized by three hydroxyl groups positioned at the 2', 4', and 6' locations of the aromatic ring, coupled with a water molecule of crystallization. This compound exhibits distinctive physicochemical properties that reflect its unique molecular architecture and hydrogen bonding capabilities.
The solubility profile of 2',4',6'-Trihydroxyacetophenone monohydrate demonstrates characteristic behavior typical of polyhydroxylated aromatic compounds. The presence of multiple hydroxyl groups significantly influences its interaction with various solvent systems through hydrogen bonding mechanisms.
Water Solubility
The compound exhibits notable water solubility, with literature sources indicating it is "soluble in water" [1] [2] [3] [4]. However, some sources describe it as "very slightly" soluble [1] [2] [5] [4], suggesting concentration-dependent solubility behavior. This apparent contradiction likely reflects different experimental conditions and concentration ranges studied. The hydrophilic character derives primarily from the three hydroxyl groups and the incorporated water molecule, which can form extensive hydrogen bond networks with water molecules.
Polar Aprotic Solvents
In dimethyl sulfoxide, the compound demonstrates sparingly soluble characteristics [1] [2] [5] [4]. This moderate solubility in dimethyl sulfoxide reflects the compound's ability to participate in hydrogen bonding with the sulfoxide oxygen while benefiting from the polar environment that stabilizes the hydroxylated aromatic system.
Polar Protic Solvents
Both ethanol and methanol show similar solubility patterns, with the compound being slightly soluble in these alcoholic media [1] [2] [5] [4]. The moderate solubility in these solvents can be attributed to competitive hydrogen bonding between the compound's hydroxyl groups and the alcohol molecules, resulting in limited but measurable dissolution.
Non-Polar Solvents
The compound exhibits poor solubility in non-polar solvents, as evidenced by its use of diisopropyl ether for washing procedures during synthesis [6]. This low solubility in non-polar media is expected given the highly polar nature of the trihydroxylated structure.
| Solvent | Solubility | Classification | Reference |
|---|---|---|---|
| Water | Soluble / Very Slightly Soluble | Polar protic | [1] [2] [3] [4] |
| Dimethyl Sulfoxide | Sparingly Soluble | Polar aprotic | [1] [2] [5] [4] |
| Ethanol | Slightly Soluble | Polar protic | [1] [2] [5] [4] |
| Methanol | Slightly Soluble | Polar protic | [1] [2] [5] [4] |
| Diisopropyl Ether | Used for washing (low solubility) | Non-polar | [6] |
The thermal properties of 2',4',6'-Trihydroxyacetophenone monohydrate reflect both its crystalline structure and the presence of the incorporated water molecule. Multiple independent sources provide consistent data regarding its thermal characteristics.
Melting Point Analysis
The compound exhibits a well-defined melting point range of 219-221°C, as reported consistently across multiple literature sources [1] [7] [4]. Some variations exist, with ranges extending from 213°C to 223°C depending on the source and purity specifications [8] [9] [10] [11]. The relatively narrow melting point range indicates good crystalline order and purity in commercial preparations. This high melting point reflects strong intermolecular hydrogen bonding networks within the crystal lattice, stabilized by both the hydroxyl groups and the incorporated water molecules.
Thermal Stability Characteristics
Under recommended storage conditions, the compound demonstrates stable thermal behavior [12] [4]. The recommended storage temperature is below 30°C or at room temperature [1] [5] [4], indicating reasonable thermal stability under normal handling conditions. The compound's stability extends to typical laboratory conditions, making it suitable for various analytical and synthetic applications.
Decomposition Behavior
When subjected to elevated temperatures beyond its melting point, thermal decomposition occurs with the formation of carbon monoxide and other irritating vapors [13] [12]. This decomposition pattern is typical of aromatic ketones and phenolic compounds under thermal stress. The presence of multiple hydroxyl groups may contribute to complex decomposition pathways involving dehydration and aromatic ring degradation.
Water Content and Dehydration
The monohydrate form contains 8.5-11.0% water by weight [9], corresponding to one molecule of water per molecule of the organic compound. This water of crystallization plays a crucial role in maintaining the crystal structure and influences the compound's thermal transition behavior.
| Thermal Property | Value/Description | Reference |
|---|---|---|
| Melting Point Range (°C) | 213-223 (various sources) | [8] [9] [10] [11] |
| Storage Temperature (°C) | Below +30°C / Room temperature | [1] [5] [4] |
| Thermal Stability | Stable under recommended storage conditions | [12] [4] |
| Decomposition Products | Carbon monoxide, irritating vapors | [13] [12] |
| Phase Transition Type | Solid to liquid transition | Standard melting |
| Crystalline Form | Light yellow powder/crystals | [14] [1] [4] |
| Water Content (%) | 8.5-11.0 | [9] |
Hydroxyl Radical Scavenging Activity
DPPH Radical Scavenging Properties
In the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay, the compound exhibits an IC₅₀ value of 50.9±0.5 μg/ml [15]. While this value is higher than silymarin (IC₅₀ = 13.9±0.7 μg/ml) [15], it still represents significant radical scavenging activity. The DPPH assay provides insights into the compound's electron-donating capacity and overall antioxidant potential.
Superoxide Anion Radical Scavenging
The superoxide anion radical scavenging activity shows an IC₅₀ value of 66.5±0.8 μg/ml [15], which is moderately active compared to silymarin (IC₅₀ = 45.4±1.5 μg/ml) [15]. This activity is significant given the biological importance of superoxide anion radicals in oxidative stress pathways and cellular damage mechanisms.
Lipid Peroxidation Inhibition
The compound effectively inhibits lipid peroxidation with an IC₅₀ value of 7.7±0.7 μg/ml [15], demonstrating activity comparable to silymarin (IC₅₀ = 10.1±0.5 μg/ml) [15]. This property is particularly relevant for protecting cellular membranes from oxidative damage and maintaining membrane integrity under oxidative stress conditions.
Mechanistic Basis of Antioxidant Activity
The antioxidant mechanism of 2',4',6'-Trihydroxyacetophenone involves multiple pathways characteristic of phenolic compounds. The presence of three hydroxyl groups provides multiple sites for hydrogen atom donation, enabling the compound to neutralize various reactive oxygen species [15]. The 2,4,6-trihydroxy substitution pattern creates an electron-rich aromatic system capable of stabilizing phenoxyl radicals through resonance delocalization.
Research has demonstrated that compounds with similar structural motifs, such as the 2,6-dihydroxyacetophenone pharmacophore, exhibit potent antioxidant activity through radical stabilization mechanisms [16]. The additional 4-hydroxyl group in 2',4',6'-Trihydroxyacetophenone likely enhances this stabilization effect through extended conjugation and additional hydrogen bonding interactions.
Biological Validation
In vivo studies using carbon tetrachloride-induced hepatic injury models have confirmed the compound's hepatoprotective effects [15]. The compound significantly prevented increases in hepatic lipid peroxidation, protein carbonylation, and DNA oxidative damage while normalizing antioxidant enzyme activities including catalase, glutathione peroxidase, and superoxide dismutase [15]. These findings validate the in vitro antioxidant data and demonstrate biological relevance.
| Assay Type | IC₅₀ Value (μg/ml) | Comparison Standard | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | 50.9±0.5 | Silymarin (13.9±0.7) | [15] |
| Superoxide Anion Scavenging | 66.5±0.8 | Silymarin (45.4±1.5) | [15] |
| Hydroxyl Radical Scavenging | 5.7±1.3 | Silymarin (7.6±0.8) | [15] |
| Lipid Peroxidation Inhibition | 7.7±0.7 | Silymarin (10.1±0.5) | [15] |
| General Antioxidant Activity | Demonstrated | Various phenolic compounds | [17] [15] [18] |
| Hepatoprotective Effect | Significant (p<0.01) | Silymarin | [15] |
Irritant